2-Fluoro-2-methylpropane-1-sulfonyl chloride
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Overview
Description
2-Fluoro-2-methylpropane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H8ClFO2S and a molecular weight of 174.62 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 2-Fluoro-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-fluoro-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Fluoro-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents are required.
Addition Reactions: It can also undergo addition reactions with suitable reagents.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-2-methylpropane-1-sulfonyl chloride has several applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylpropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
2-Fluoro-2-methylpropane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride (p-toluenesulfonyl chloride)
These compounds share similar reactivity patterns but differ in their molecular structures and specific applications. The presence of the fluoro and methyl groups in this compound makes it unique and may impart specific reactivity and properties .
Properties
IUPAC Name |
2-fluoro-2-methylpropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClFO2S/c1-4(2,6)3-9(5,7)8/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKDKCJQILHICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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